molecular formula C18H18O4 B1292240 2-Acetoxy-4'-propoxybenzophenone CAS No. 890098-54-1

2-Acetoxy-4'-propoxybenzophenone

Cat. No. B1292240
CAS RN: 890098-54-1
M. Wt: 298.3 g/mol
InChI Key: RTKQURPJYJBGKY-UHFFFAOYSA-N
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Description

The compound 2-Acetoxy-4'-propoxybenzophenone, while not directly studied in the provided papers, is related to the class of benzophenone derivatives which are of significant interest in the field of organic chemistry due to their diverse applications, including their role in photochemical processes and as intermediates in the synthesis of various organic compounds. The papers provided discuss related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 2-Acetoxy-4'-propoxybenzophenone.

Synthesis Analysis

The synthesis of benzophenone derivatives often involves photochemical reactions, as seen in the study of 2,2'-dihydroxy-5-methoxybenzophenone, where irradiation of p-methoxyphenyl salicylate leads to the formation of the compound, albeit in low yields . Similarly, the synthesis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone demonstrates the use of NMR spectroscopy to confirm the structures of synthesized compounds, which is a crucial step in the synthesis process . These studies highlight the importance of photochemical reactions and structural confirmation in the synthesis of benzophenone derivatives.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often confirmed using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid was determined using X-ray diffraction . This type of analysis is essential for understanding the molecular geometry and potential intermolecular interactions, such as hydrogen bonding, which can influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including transacylation and cyclization, as observed in the photochemical synthesis of 2-methoxyxanthone . The ability to undergo different chemical transformations makes these compounds versatile intermediates in organic synthesis. The unexpected formation of phenylpropenoic acid derivatives upon basic hydrolysis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone also illustrates the complexity of reactions involving benzophenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the polarity of the solvent used in the synthesis of 2-Hydroxy-4-methoxybenzophenone was found to have a significant impact on the reaction, with acetone being the suitable solvent due to its moderate polarity . Additionally, the formation of hydrogen bonds in the crystal structures of carboxylic acid adducts can affect the compound's solubility and stability . Understanding these properties is crucial for the practical application of benzophenone derivatives in industrial processes and material science.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

[2-(4-propoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-12-21-15-10-8-14(9-11-15)18(20)16-6-4-5-7-17(16)22-13(2)19/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKQURPJYJBGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641586
Record name 2-(4-Propoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890098-54-1
Record name 2-(4-Propoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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